molecular formula C14H14N2O4 B3054940 Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate CAS No. 62536-29-2

Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate

Cat. No. B3054940
M. Wt: 274.27 g/mol
InChI Key: IGRMUUKNLGTOOG-UHFFFAOYSA-N
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Patent
US04026902

Procedure details

To a stirred solution of 3.3 g of ethyl p-aminobenzoate in 60 ml of acetone was added 1.46 g of 3-methylisoxazole-5-carbonyl chloride. The mixture was stirred at room temperature for 1 hr. and then refluxed for 1 hr. The solvent was removed and the residue was washed with 5% hydrochloric acid, 5% potassium carbonate and water. Recrystallization from a mixture of benzene and n-hexane gave 1.6 g of pure product. Melting point: 160°-163° C. Yield: 58.4%.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
58.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH3:13][C:14]1[CH:18]=[C:17]([C:19](Cl)=[O:20])[O:16][N:15]=1>CC(C)=O>[CH2:9]([O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:19]([C:17]2[O:16][N:15]=[C:14]([CH3:13])[CH:18]=2)=[O:20])=[CH:12][CH:11]=1)=[O:7])[CH3:10]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
1.46 g
Type
reactant
Smiles
CC1=NOC(=C1)C(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and then refluxed for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
WASH
Type
WASH
Details
the residue was washed with 5% hydrochloric acid, 5% potassium carbonate and water
CUSTOM
Type
CUSTOM
Details
Recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of benzene and n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(C=C1)NC(=O)C1=CC(=NO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 58.4%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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